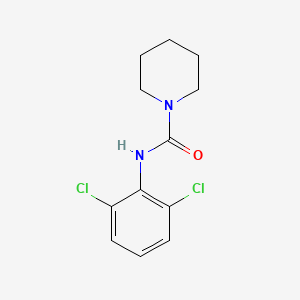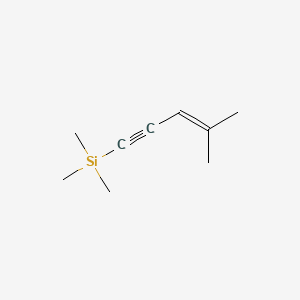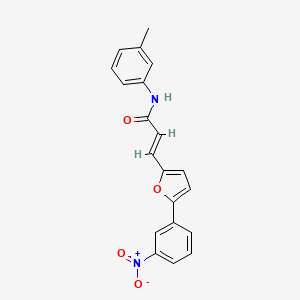
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-: is a chemical compound with the molecular formula C13H8N2 and a molecular weight of 192.2160 g/mol . This compound is known for its unique structure, which includes a methano bridge and two cyano groups attached to the naphthalene ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyano groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with biological molecules. For example, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. The methano bridge and aromatic ring system also contribute to its reactivity and ability to interact with different molecular targets .
類似化合物との比較
1,4-Dihydro-1,4-methanonaphthalene: This compound has a similar structure but lacks the cyano groups.
1,4-Dihydro-1,4-ethanonaphthalene: Similar to the methano derivative but with an ethano bridge instead of a methano bridge.
Uniqueness: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- is unique due to the presence of both the methano bridge and the cyano groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and differentiate it from other similar compounds .
特性
CAS番号 |
71925-30-9 |
|---|---|
分子式 |
C13H8N2 |
分子量 |
192.22 g/mol |
IUPAC名 |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4,9-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-1-2-11-12(3-8)9-4-10(7-15)13(11)5-9/h1-4,9,13H,5H2 |
InChIキー |
ASLVPUSXPCDIAT-UHFFFAOYSA-N |
正規SMILES |
C1C2C=C(C1C3=C2C=C(C=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)



![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)

![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
